4-Methoxybenzenesulfonyl fluoride

Catalog No.
S3340316
CAS No.
368-91-2
M.F
C7H7FO3S
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzenesulfonyl fluoride

CAS Number

368-91-2

Product Name

4-Methoxybenzenesulfonyl fluoride

IUPAC Name

4-methoxybenzenesulfonyl fluoride

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C7H7FO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3

InChI Key

QHEMDSDRFAIOOU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)F

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)F

4-Methoxybenzenesulfonyl fluoride, also known as mesyl fluoride, is an organic compound with the chemical formula C7H7FO3S. It is a white crystalline solid at room temperature []. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in organic synthesis as a sulfonylating agent.


Molecular Structure Analysis

The molecule consists of a benzene ring (C6H6) with a methoxy group (OCH3) attached at the 4th position and a sulfonyl fluoride (SO2F) group attached at the 1st position []. The key features include:

  • Aromatic benzene ring: This ring structure provides stability due to delocalized electrons.
  • Electron-donating methoxy group: This group increases the electron density on the benzene ring, making it more susceptible to electrophilic attack.
  • Sulfonyl fluoride group: This group is a reactive electrophile due to the positive charge on the sulfur atom and the good leaving ability of the fluoride ion.

Chemical Reactions Analysis

One of the primary applications of mesyl fluoride is its use as a sulfonylating agent in organic synthesis. It reacts with various nucleophiles to introduce a mesyl group (SO2CH3). An example is the reaction with alcohols to form mesylates (esters of methanesulfonic acid):

R-OH + CH3SO2F → R-O-SO2CH3 + HF (Eq. 1)

Where R is an alkyl or aryl group.

Information on decomposition reactions or other relevant reactions is limited and requires further investigation.


Physical And Chemical Properties Analysis

  • Melting point: Likely above room temperature due to the rigid structure of the molecule.
  • Boiling point: Expected to be high due to the presence of polar groups (sulfonyl fluoride and methoxy).
  • Solubility: Likely soluble in organic solvents due to the aromatic ring and methoxy group.
  • Stability: The sulfonyl fluoride group is susceptible to hydrolysis (reaction with water) to form methanesulfonic acid and hydrogen fluoride.
, primarily involving nucleophilic substitution mechanisms. The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives. Notably, it has been involved in sulfur(VI)–fluoride exchange reactions, where it reacts with amines to form sulfonamides, facilitated by catalysts such as calcium bistriflimide . Additionally, it can serve as a precursor for the generation of other sulfonyl fluorides through various synthetic pathways.

While specific biological activities of 4-Methoxybenzenesulfonyl fluoride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, sulfonyl fluorides are known for their ability to modify proteins and nucleic acids, which can lead to applications in drug development and biochemical research. The electrophilic nature of the sulfonyl fluoride allows it to interact with nucleophilic sites in biomolecules, potentially influencing their function.

The synthesis of 4-Methoxybenzenesulfonyl fluoride typically involves the conversion of 4-methoxybenzenesulfonic acid or its sodium salt into the corresponding sulfonyl fluoride. This transformation can be achieved through various methods:

  • Direct Fluorination: Using fluorinating agents such as sulfur tetrafluoride.
  • Cascade Processes: Transforming sulfonates or sulfonic acids directly into sulfonyl fluorides .
  • Reagent-based Methods: Employing reagents like phosphorus pentafluoride in conjunction with other activating agents.

These methods allow for efficient production of 4-Methoxybenzenesulfonyl fluoride while maintaining high yields and purity.

4-Methoxybenzenesulfonyl fluoride finds diverse applications in organic synthesis and analytical chemistry:

  • Reagent in Organic Synthesis: Used for the preparation of sulfonamides and other derivatives.
  • Click Chemistry: Acts as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids .
  • Analytical Chemistry: Employed as a derivatization reagent for high-performance liquid chromatography applications .

Interaction studies involving 4-Methoxybenzenesulfonyl fluoride primarily focus on its reactivity with nucleophiles. The compound's ability to form stable complexes with amines has been investigated, revealing insights into its mechanism of action during nucleophilic substitutions. These studies highlight the potential for utilizing this compound in developing new synthetic methodologies and understanding reaction mechanisms involving sulfonyl fluorides.

Several compounds share structural similarities with 4-Methoxybenzenesulfonyl fluoride, including:

Compound NameChemical StructureUnique Features
4-Methoxybenzenesulfonyl chlorideC7H7ClO3SChloride instead of fluoride; used in similar reactions.
Benzenesulfonyl fluorideC6H5SO2FLacks the methoxy group; broader applicability in synthesis.
2-Nitrobenzenesulfonyl fluorideC6H4N2O3SContains a nitro group; different reactivity profile.

These compounds are utilized in various chemical transformations and applications, but 4-Methoxybenzenesulfonyl fluoride's unique methoxy substitution offers distinctive reactivity patterns and potential applications in medicinal chemistry.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Methoxybenzene-1-sulfonyl fluoride

Dates

Modify: 2023-08-19

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